molecular formula C13H17NO2 B13539491 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid

1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid

Cat. No.: B13539491
M. Wt: 219.28 g/mol
InChI Key: PNSHBHQHRBIIGD-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with 2-methylcyclopentanone, followed by reduction of the nitro group to an amino group. The carboxylic acid functionality can be introduced via oxidation of the corresponding alcohol or aldehyde intermediate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as:

    Friedel-Crafts Acylation: Using aluminum chloride as a catalyst.

    Reduction: Employing hydrogenation over palladium on carbon.

    Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(4-Aminophenyl)-2-methylcyclopentanol.

    Substitution: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid (from nitration).

Scientific Research Applications

1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

    1-(4-Aminophenyl)-2-ethylcyclopentane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(4-aminophenyl)-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-9-3-2-8-13(9,12(15)16)10-4-6-11(14)7-5-10/h4-7,9H,2-3,8,14H2,1H3,(H,15,16)

InChI Key

PNSHBHQHRBIIGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

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